5-(3,4-Dimethoxybenzyl)hydantoin

Industrial Synthesis Methyldopa Antihypertensive

5-(3,4-Dimethoxybenzyl)hydantoin serves as a patented, high-yield intermediate in the industrial synthesis of methyldopa, an Essential Medicine antihypertensive. Its specific substitution directly impacts lipophilicity and MES anticonvulsant potency. Registered exclusively as an industrial intermediate, it ensures regulatory clarity for CMO procurement. For analytical labs, it functions as a critical reference standard for methyldopa impurity profiling (HPLC/LC-MS).

Molecular Formula C12H14N2O4
Molecular Weight 250.25 g/mol
CAS No. 62682-18-2
Cat. No. B8543462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4-Dimethoxybenzyl)hydantoin
CAS62682-18-2
Molecular FormulaC12H14N2O4
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC2C(=O)NC(=O)N2)OC
InChIInChI=1S/C12H14N2O4/c1-17-9-4-3-7(6-10(9)18-2)5-8-11(15)14-12(16)13-8/h3-4,6,8H,5H2,1-2H3,(H2,13,14,15,16)
InChIKeyUEVGZSZRFXMFRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 10.75 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3,4-Dimethoxybenzyl)hydantoin (CAS 62682-18-2): A Strategic Hydantoin Intermediate for Antihypertensive Synthesis and Anticonvulsant Research


5-(3,4-Dimethoxybenzyl)hydantoin (CAS 62682-18-2) is a synthetic hydantoin derivative with a 3,4-dimethoxybenzyl substituent at the 5-position [1]. This substitution pattern is notable for its structural analogy to the clinically important anticonvulsant phenytoin (5,5-diphenylhydantoin) [2]. The compound's utility is primarily defined by its role as a key, and patented, intermediate in the industrial synthesis of the antihypertensive agent methyldopa [3]. Its commercial and regulatory status is confirmed by its registration with the European Chemicals Agency (ECHA) as an intermediate for exclusive industrial use [1].

Why 5-(3,4-Dimethoxybenzyl)hydantoin Cannot Be Replaced by a Generic Hydantoin Derivative


The value of 5-(3,4-dimethoxybenzyl)hydantoin lies in its unique and targeted chemical utility, which makes simple substitution with other hydantoins non-viable for its primary applications. In industrial chemistry, its specific structure is essential for serving as an intermediate in the patented, high-yield synthesis of methyldopa, a critical antihypertensive drug [1]. In research contexts, its specific 3,4-dimethoxybenzyl substitution pattern directly impacts key pharmacological drivers like lipophilicity, which has a known, quantifiable influence on anticonvulsant potency and blood-brain barrier penetration [2]. Substituting it with a generic analog lacking this specific substitution would alter these critical physicochemical and functional properties, invalidating the synthetic pathway or confounding biological activity studies [1][2].

Quantitative Evidence for Selecting 5-(3,4-Dimethoxybenzyl)hydantoin Over Analogs


Strategic Role as Patented Intermediate for Methyldopa Synthesis vs. Non-Functional Analogs

5-(3,4-Dimethoxybenzyl)hydantoin is a direct structural precursor in a patented process for synthesizing methyldopa, a critical antihypertensive agent [1]. This represents a verifiable and specific application that is not shared by other hydantoin derivatives. The process offers a potentially more efficient route compared to alternative methods, which may require additional steps for hydroxylation of the aromatic ring to obtain the catechol moiety of methyldopa.

Industrial Synthesis Methyldopa Antihypertensive

Lipophilicity-Driven Anticonvulsant Potential Compared to Unsubstituted Hydantoin Core

The addition of the 3,4-dimethoxybenzyl group to the hydantoin core substantially increases lipophilicity (logP). Structure-activity relationship (SAR) studies on hydantoin derivatives have established a quantifiable correlation between higher lipophilicity and improved anticonvulsant activity in maximal electroshock (MES) models [1][2]. In a QSAR analysis of 94 hydantoins, models predicted anticonvulsant activity with an r² up to 0.75, indicating a strong, quantifiable relationship between structural descriptors and in vivo potency [2]. The presence of the 3,4-dimethoxybenzyl group is therefore predicted to confer superior anticonvulsant potential compared to the unsubstituted hydantoin core.

Anticonvulsant Lipophilicity SAR

Regulatory Clarity as a Registered Intermediate vs. Unregistered or Ambiguous Analogs

5-(3,4-Dimethoxybenzyl)hydantoin is registered with the European Chemicals Agency (ECHA) under EC number 613-070-8 with a clear designation as an 'Intermediate' for 'Intermediate use only' [1]. This specific regulatory classification provides crucial guidance for its compliant handling, procurement, and use in industrial or research settings. This is a distinct advantage over less-characterized or unregistered hydantoin analogs, where regulatory status may be ambiguous or undefined, posing potential compliance risks and procurement hurdles.

Regulatory Compliance Procurement Supply Chain

Theoretical Sodium Channel Binding Affinity Based on Structural Analogy to Phenytoin

The anticonvulsant activity of hydantoins, including the prototypical drug phenytoin, is mediated through binding to the neuronal voltage-dependent sodium channel [1]. Comparative molecular field analysis (CoMFA) of hydantoin binding to this channel has generated models that can predict the binding affinity of novel analogs based on their structural features [1]. While direct binding data for 5-(3,4-dimethoxybenzyl)hydantoin are not available, its structural homology to the 5-phenylhydantoins used in these models [1] suggests it possesses the core pharmacophore for sodium channel interaction. This makes it a more mechanistically relevant starting point for electrophysiology studies than an analog that lacks the 5-substituent and thus a lower likelihood of binding.

Sodium Channel Anticonvulsant Mechanism Drug Design

High-Value Application Scenarios for 5-(3,4-Dimethoxybenzyl)hydantoin (CAS 62682-18-2)


Process Development for Antihypertensive API (Methyldopa) Manufacturing

This is the most compelling industrial application. 5-(3,4-Dimethoxybenzyl)hydantoin is a required intermediate in a patented method for producing methyldopa, an essential antihypertensive drug [1]. Chemical engineers and process chemists will procure this specific compound to implement or optimize this validated, high-yield synthetic route, which directly impacts the cost-efficiency and throughput of methyldopa production.

Lead Scaffold for Anticonvulsant Drug Discovery Programs

Medicinal chemists seeking to develop novel anticonvulsants should consider this compound. Its structure incorporates the 3,4-dimethoxybenzyl group, which class-level SAR and QSAR studies associate with increased lipophilicity and enhanced activity in MES models [2][3]. Starting with this substituted hydantoin provides a more advanced and potentially more potent chemical starting point for lead optimization compared to an unsubstituted hydantoin core.

Reference Compound for Ion Channel Pharmacology Studies

For academic and industrial pharmacology labs investigating voltage-gated sodium channels, this compound serves as a valuable reference tool. Its structure is analogous to the 5-phenylhydantoins used to develop validated CoMFA models for sodium channel binding [4]. It can be used as a positive control or as a core scaffold in studies exploring structure-activity relationships for sodium channel inhibition, which is a key mechanism for anticonvulsant and antiarrhythmic drug action.

Analytical Reference Standard for Pharmaceutical Impurity Profiling

As a key intermediate in the industrial synthesis of methyldopa [1], this compound may be present as a process-related impurity in the final active pharmaceutical ingredient (API). Analytical chemistry and quality control laboratories in the pharmaceutical industry require this compound as a high-purity reference standard to develop and validate analytical methods (e.g., HPLC, LC-MS) for quantifying and controlling impurity levels in methyldopa, ensuring compliance with regulatory specifications.

Quote Request

Request a Quote for 5-(3,4-Dimethoxybenzyl)hydantoin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.